9-(Diphenylmethyl)-10-phenylanthracene

Catalog No.
S15164378
CAS No.
61166-24-3
M.F
C33H24
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(Diphenylmethyl)-10-phenylanthracene

CAS Number

61166-24-3

Product Name

9-(Diphenylmethyl)-10-phenylanthracene

IUPAC Name

9-benzhydryl-10-phenylanthracene

Molecular Formula

C33H24

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C33H24/c1-4-14-24(15-5-1)31(25-16-6-2-7-17-25)33-29-22-12-10-20-27(29)32(26-18-8-3-9-19-26)28-21-11-13-23-30(28)33/h1-23,31H

InChI Key

QGQKNJNUUWDQCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C(C5=CC=CC=C5)C6=CC=CC=C6

9-(Diphenylmethyl)-10-phenylanthracene is a polycyclic aromatic hydrocarbon characterized by its complex structure, which includes an anthracene core with two phenyl groups attached at the 9 and 10 positions. Its molecular formula is C26H22C_{26}H_{22}, and it features a high degree of conjugation due to the presence of multiple aromatic rings, contributing to its unique optical properties. The compound exhibits notable fluorescence and photophysical characteristics, making it of interest in various scientific fields, particularly in organic electronics and photonics.

The chemical behavior of 9-(Diphenylmethyl)-10-phenylanthracene is influenced by its structure, allowing it to participate in several types of reactions:

  • Photooxygenation: This compound can undergo photooxygenation reactions, leading to the formation of various derivatives. For instance, it can be transformed into 9,10-dihydro-10,10-dimethoxy-9-phenylanthracen-9-ol under specific conditions involving light and oxygen .
  • Electrophilic Substitution: The electron-rich nature of the aromatic rings allows for electrophilic substitution reactions, which can modify the compound's structure and properties.
  • Oxidative Reactions: It can also react with singlet oxygen to form endoperoxides, a reaction that is significant in photochemical studies .

Research into the biological activity of 9-(Diphenylmethyl)-10-phenylanthracene is limited, but compounds with similar structures have shown potential in various biological applications. Generally, polycyclic aromatic hydrocarbons can exhibit cytotoxicity and mutagenicity, which necessitates careful evaluation for safety in biomedical applications. Some derivatives have been investigated for their roles in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation.

The synthesis of 9-(Diphenylmethyl)-10-phenylanthracene typically involves several steps:

  • Starting Materials: The synthesis often begins with 9-bromo-10-phenylanthracene as a precursor.
  • Reactions: A common method includes the Suzuki coupling reaction between 9-bromo-10-phenylanthracene and diphenylmethanol or related compounds under palladium catalysis.
  • Purification: The product is usually purified through column chromatography using solvents like petroleum ether and ethyl acetate to achieve high purity levels.

Due to its unique properties, 9-(Diphenylmethyl)-10-phenylanthracene has several applications:

  • Organic Photovoltaics: Its ability to absorb light and convert it into electrical energy makes it suitable for use in organic solar cells.
  • Fluorescent Dyes: It serves as a fluorescent dye in various applications, including biological imaging and sensors.
  • Light Emitting Diodes: The compound's photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs).

Studies on the interactions of 9-(Diphenylmethyl)-10-phenylanthracene with other compounds have revealed interesting insights:

  • Singlet Oxygen Generation: Interaction studies indicate that this compound can efficiently generate singlet oxygen upon excitation, which is crucial for applications in photodynamic therapy .
  • Energy Transfer: Research has shown that it can participate in energy transfer processes, enhancing the efficiency of light-emitting devices.

Several compounds are structurally similar to 9-(Diphenylmethyl)-10-phenylanthracene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
9,10-DiphenylanthraceneC24H18C_{24}H_{18}Strong fluorescence; used in OLEDs
9-Bromo-10-phenylanthraceneC20H13BrC_{20}H_{13}BrElectrophilic substitution; used as an intermediate
1,4-DiphenylbutadieneC18H16C_{18}H_{16}Conjugated system; used in polymer synthesis
9-Methyl-10-phenylanthraceneC25H20C_{25}H_{20}Higher solubility; used in photonic applications

Uniqueness

The uniqueness of 9-(Diphenylmethyl)-10-phenylanthracene lies in its enhanced conjugation due to the presence of two phenyl groups attached at the anthracene core. This configuration not only improves its optical properties but also allows for greater stability against oxidation compared to simpler anthracenes or their derivatives. The compound's ability to participate in diverse

XLogP3

9.4

Exact Mass

420.187800766 g/mol

Monoisotopic Mass

420.187800766 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-11

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